molecular formula C16H21NO B2974936 4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol CAS No. 1408229-29-7

4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol

Cat. No.: B2974936
CAS No.: 1408229-29-7
M. Wt: 243.35
InChI Key: WHNOLOCULOSWCX-SNAWJCMRSA-N
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Description

4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the piperidine ring, which is further connected to a butenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol typically involves the reaction of 1-benzylpiperidine with suitable reagents to introduce the butenol functionality. One common method involves the use of aldehydes or ketones in the presence of a base to form the desired product through a condensation reaction. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the butenol moiety to a single bond, forming saturated alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Benzyl-4-piperidylidene)acetonitrile
  • Ethyl (1-benzyl-4-piperidinylidene)acetate
  • (1-Benzylpiperidin-4-ylidene)acetic acid ethyl ester

Uniqueness

4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol is unique due to its specific structural features, such as the presence of both a benzyl group and a butenol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-4-(1-benzylpiperidin-4-ylidene)but-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-13-5-4-6-15-9-11-17(12-10-15)14-16-7-2-1-3-8-16/h1-8,18H,9-14H2/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNOLOCULOSWCX-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=CC=CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1=C/C=C/CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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